

# Application Notes and Protocols: Ceftriaxone Sodium Salt in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Ceftriaxone sodium salt |           |
| Cat. No.:            | B15125923               | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

Ceftriaxone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[1][3][4] These application notes provide detailed protocols for antibacterial susceptibility testing of **Ceftriaxone sodium salt**, along with its mechanism of action and common resistance pathways. The provided methodologies adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### **Mechanism of Action**

Ceftriaxone, a beta-lactam antibiotic, functions by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][5] It specifically targets and irreversibly binds to penicillin-binding proteins (PBPs), which are transpeptidases that catalyze the final cross-linking step in peptidoglycan synthesis.[1][5] This inhibition leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[5]





Click to download full resolution via product page

**Caption:** Mechanism of action of Ceftriaxone.

### **Mechanisms of Resistance**

Bacterial resistance to Ceftriaxone can occur through several mechanisms:

- Hydrolysis by Beta-Lactamases: The production of beta-lactamase enzymes, such as extended-spectrum beta-lactamases (ESBLs), can inactivate Ceftriaxone by hydrolyzing its beta-lactam ring.[3][4]
- Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their affinity for Ceftriaxone, rendering the antibiotic less effective.[3][4]
- Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can decrease the influx of Ceftriaxone into the cell.[3][4]





Click to download full resolution via product page

**Caption:** Key mechanisms of bacterial resistance to Ceftriaxone.

# Quantitative Data: Susceptibility Breakpoints and Quality Control Ranges

The susceptibility of a bacterial isolate to Ceftriaxone is determined by comparing the zone of inhibition in a disk diffusion test or the Minimum Inhibitory Concentration (MIC) in a dilution test to established clinical breakpoints. These breakpoints are provided by regulatory bodies like the CLSI and EUCAST.

Table 1: CLSI and EUCAST Breakpoints for Ceftriaxone



| Organizatio<br>n                | Organism<br>Group      | Method                                           | Susceptible                                  | Intermediat<br>e                               | Resistant |
|---------------------------------|------------------------|--------------------------------------------------|----------------------------------------------|------------------------------------------------|-----------|
| CLSI                            | Enterobacteri<br>aceae | MIC (mg/L)                                       | ≤1                                           | 2                                              | ≥4        |
| Enterobacteri<br>aceae          | Disk Diffusion<br>(mm) | ≥23                                              | 20-22                                        | ≤19                                            |           |
| Streptococcu<br>s<br>pneumoniae | MIC (mg/L)             | ≤0.5<br>(meningitis),<br>≤1 (non-<br>meningitis) | 1<br>(meningitis),<br>2 (non-<br>meningitis) | ≥2<br>(meningitis),<br>≥4 (non-<br>meningitis) |           |
| Neisseria<br>gonorrhoeae        | MIC (mg/L)             | ≤0.25                                            | -                                            | -                                              | -         |
| Neisseria<br>gonorrhoeae        | Disk Diffusion<br>(mm) | ≥35                                              | -                                            | -                                              |           |
| EUCAST                          | Enterobacteri<br>aceae | MIC (mg/L)                                       | ≤1                                           | >1                                             | >2        |
| Enterobacteri<br>aceae          | Disk Diffusion<br>(mm) | ≥20                                              | -                                            | <20                                            |           |
| Streptococcu<br>s<br>pneumoniae | MIC (mg/L)             | ≤0.5                                             | >0.5                                         | >2                                             | _         |
| Neisseria<br>gonorrhoeae        | MIC (mg/L)             | ≤0.125                                           | -                                            | -                                              | -         |

Note: Breakpoints can be updated. Always refer to the latest guidelines from CLSI and EUCAST.[6][7]

Table 2: Quality Control Ranges for Ceftriaxone Susceptibility Testing (CLSI)



| Quality Control<br>Strain       | ATCC® # | Method                         | QC Range     |
|---------------------------------|---------|--------------------------------|--------------|
| Escherichia coli                | 25922   | Disk Diffusion (30 μg<br>disk) | 29-35 mm     |
| Staphylococcus aureus           | 25923   | Disk Diffusion (30 μg<br>disk) | 22-28 mm     |
| Pseudomonas<br>aeruginosa       | 27853   | Disk Diffusion (30 μg<br>disk) | 17-23 mm     |
| Haemophilus<br>influenzae       | 49247   | Disk Diffusion (30 μg<br>disk) | 31-39 mm     |
| Neisseria<br>gonorrhoeae        | 49226   | Disk Diffusion (30 μg<br>disk) | 39-51 mm     |
| Streptococcus pneumoniae        | 49619   | Disk Diffusion (30 μg<br>disk) | 30-35 mm     |
| Bacteroides fragilis            | 25285   | Agar Dilution MIC              | 32-128 μg/mL |
| Bacteroides<br>thetaiotaomicron | 29741   | Agar Dilution MIC              | 64-256 μg/mL |

Source: CLSI M100 documents.[8]

Table 3: Susceptibility of Clinical Isolates to Ceftriaxone (Disk Diffusion Method)



| Bacterial<br>Species | Number of Isolates | Susceptible<br>(≥21 mm) % | Intermediate<br>(14-20 mm) % | Resistant (≤13<br>mm) % |
|----------------------|--------------------|---------------------------|------------------------------|-------------------------|
| S. aureus            | 30                 | 96.1                      | 3.9                          | 0                       |
| E. coli              | 30                 | 95.0                      | 5.0                          | 0                       |
| P. aeruginosa        | 30                 | 92.7                      | 7.3                          | 0                       |
| K. pneumoniae        | 30                 | 89.4                      | 10.6                         | 0                       |
| S. typhi             | 30                 | 87.2                      | 12.8                         | 0                       |
| P. mirabilis         | 30                 | 83.8                      | 16.2                         | 0                       |

Data from an in vitro study on clinical isolates.[9][10]

# **Experimental Protocols Disk Diffusion (Kirby-Bauer) Method**

This method assesses the susceptibility of a bacterial isolate to Ceftriaxone by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[11]





Click to download full resolution via product page

**Caption:** Workflow for the Disk Diffusion (Kirby-Bauer) method.

#### Materials:

- Ceftriaxone sodium salt
- Sterile filter paper disks (6 mm diameter)
- Mueller-Hinton agar (MHA) plates
- Sterile saline or broth



- Sterile cotton swabs
- 0.5 McFarland turbidity standard
- Incubator (35-37°C)
- Calipers or ruler for measuring zone diameters
- Quality control strains

### Protocol:

- Preparation of Ceftriaxone Disks: Aseptically impregnate sterile paper disks with a solution of
  Ceftriaxone sodium salt to achieve a final concentration of 30 µg per disk.[9][12] Allow the
  disks to dry completely before use. Commercially prepared disks are recommended for
  consistency.
- Inoculum Preparation:
  - Select 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
  - Suspend the colonies in sterile saline or broth.
  - Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10<sup>8</sup> CFU/mL.[11]
- Inoculation of MHA Plate:
  - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
  - Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[13]
- Application of Antibiotic Disk:
  - Aseptically place a Ceftriaxone (30 μg) disk onto the inoculated surface of the agar.



- o Gently press the disk to ensure complete contact with the agar.
- Incubation:
  - Invert the plates and incubate at 35-37°C for 16-20 hours.[9][10]
- · Measurement and Interpretation:
  - After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
  - Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameter to the breakpoints provided by CLSI or EUCAST (see Table 1).

# **Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination**

This method determines the lowest concentration of Ceftriaxone that inhibits the visible growth of a microorganism.[14]





Click to download full resolution via product page

**Caption:** Workflow for the Broth Microdilution MIC method.

### Materials:

- Ceftriaxone sodium salt
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates
- · Sterile saline or broth
- 0.5 McFarland turbidity standard
- Incubator (35-37°C)



- Spectrophotometer (optional, for inoculum standardization)
- Quality control strains

#### Protocol:

- Preparation of Ceftriaxone Stock Solution: Prepare a stock solution of Ceftriaxone sodium salt in a suitable solvent (e.g., sterile distilled water) at a concentration that is at least 10 times the highest concentration to be tested.
- Serial Dilutions:
  - Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
  - $\circ$  Add 50  $\mu$ L of the Ceftriaxone stock solution to the first well of each row to be tested, and mix.
  - $\circ$  Perform a two-fold serial dilution by transferring 50  $\mu$ L from the first well to the second, and so on, down the plate. Discard the final 50  $\mu$ L from the last well.
- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
  - Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well after inoculation.
- Inoculation:
  - $\circ$  Add 50  $\mu$ L of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100  $\mu$ L per well.
  - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation:
  - Cover the plate and incubate at 35-37°C for 16-20 hours.[15]



- · MIC Determination and Interpretation:
  - After incubation, visually inspect the plate for bacterial growth (turbidity).
  - The MIC is the lowest concentration of Ceftriaxone at which there is no visible growth.
  - Interpret the MIC value as susceptible, intermediate, or resistant based on the breakpoints provided by CLSI or EUCAST (see Table 1).

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ceftriaxone Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ceftriaxone Sodium? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. drugs.com [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. ihma.com [ihma.com]
- 7. aurosan.de [aurosan.de]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone PMC [pmc.ncbi.nlm.nih.gov]
- 10. Full Text: In Vitro Susceptibility Test of Different Clinical Isolates against Ceftriaxone [omjournal.org]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. tmmedia.in [tmmedia.in]
- 13. microxpress.in [microxpress.in]
- 14. m.youtube.com [m.youtube.com]



- 15. ajol.info [ajol.info]
- To cite this document: BenchChem. [Application Notes and Protocols: Ceftriaxone Sodium Salt in Antibacterial Susceptibility Testing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15125923#application-of-ceftriaxone-sodium-salt-in-antibacterial-susceptibility-testing]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com